molecular formula C13H14N2OS B12913730 3-(Benzylsulfanyl)-6-ethoxypyridazine CAS No. 5273-19-8

3-(Benzylsulfanyl)-6-ethoxypyridazine

Cat. No.: B12913730
CAS No.: 5273-19-8
M. Wt: 246.33 g/mol
InChI Key: GGGLAIPTDHMBBU-UHFFFAOYSA-N
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Description

3-(Benzylsulfanyl)-6-ethoxypyridazine (CAS 5273-19-8) is a pyridazine derivative of significant interest in agricultural and plant physiology research. With the molecular formula C13H14N2OS and a molecular weight of 246.33 g/mol, this compound serves as a valuable scaffold in the synthesis and study of novel bioactive agents . Research into pyridazine derivatives has demonstrated their potential as plant growth regulators. Studies have shown that certain 6-ethoxy-pyridazin-3-yl compounds can exert stimulatory effects on plant development, including the acceleration of flowering and fruit production, as well as the promotion of adventitious root growth . These physiological changes are often correlated with altered peroxidase activity and increased lignan biosynthesis within treated plants, suggesting a role for these compounds in modulating plant defense mechanisms and developmental pathways . The compound's physicochemical properties, including a calculated logP of 2.9, influence its bioavailability and research applications . This compound is provided for research purposes as a key intermediate for further chemical functionalization and for biological screening in the ongoing development of potential agrochemicals. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5273-19-8

Molecular Formula

C13H14N2OS

Molecular Weight

246.33 g/mol

IUPAC Name

3-benzylsulfanyl-6-ethoxypyridazine

InChI

InChI=1S/C13H14N2OS/c1-2-16-12-8-9-13(15-14-12)17-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3

InChI Key

GGGLAIPTDHMBBU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NN=C(C=C1)SCC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Strategic Route Development for 3 Benzylsulfanyl 6 Ethoxypyridazine and Analogues

Foundation of Pyridazine (B1198779) Ring Construction

The formation of the pyridazine ring itself is the initial and critical step in the synthesis of its derivatives. Several fundamental approaches have been established for this purpose.

Cyclization Reactions utilizing 1,4-Dicarbonyl Precursors and Hydrazine (B178648)

A primary and long-standing method for constructing the pyridazine ring involves the condensation reaction between a 1,4-dicarbonyl compound and hydrazine or its derivatives. nih.govresearchgate.net This approach is valued for its directness in forming the core N-N bond of the heterocycle.

The general mechanism involves the reaction of hydrazine with a 1,4-diketone that contains an alkene in the 2,3-position. chemtube3d.com The initial reaction forms a dihydropyridazine, which is then oxidized to yield the aromatic pyridazine ring. chemtube3d.com This two-step process is often preferred to circumvent challenges associated with cis-double bond formation. chemtube3d.com

Recent advancements have demonstrated the utility of this method in more complex syntheses, such as the creation of pyridazine C-nucleosides. nih.gov In one such procedure, a three-step, one-pot synthesis was developed starting from protected ribofuranosyl furans. The furan (B31954) ring is first converted to a Z-configured 1,4-dicarbonyl intermediate, which then undergoes cyclization with hydrazine under mild, neutral conditions to afford the desired pyridazine product with good stereoselectivity and yield. nih.gov

Table 1: Example of Pyridazine Synthesis via 1,4-Dicarbonyl Cyclization

Starting Material Reagent Intermediate Product Key Features Reference
2-(Ribofuranosyl)furan 1. Singlet Oxygen2. Reduction Glycosyl enedione 3-(Ribofuranosyl)pyridazine One-pot, three-step procedure; Stereoselective nih.gov

Functionalization through Nucleophilic Substitution Mechanisms

Once the pyridazine ring is formed, nucleophilic substitution provides a powerful tool for introducing various functional groups. The pyridazine ring is electron-deficient, making it susceptible to attack by nucleophiles. nih.govresearchgate.net This reactivity is analogous to a benzene (B151609) ring bearing strong electron-withdrawing groups. uoanbar.edu.iq

Nucleophilic attack preferentially occurs at the positions ortho and para to the nitrogen atoms (C3/C6 and C4/C5, though reactivity differs). In a pyridine (B92270) system, attack is favored at the C2 and C4 positions because the resulting anionic intermediate is stabilized by a resonance structure where the negative charge resides on the electronegative nitrogen atom. stackexchange.com A similar principle applies to pyridazines, where the presence of two adjacent nitrogen atoms significantly influences the electron distribution and stabilizes the intermediates of nucleophilic attack. The inherent reactivity of pyridazines is so pronounced that even strong bases can act as nucleophiles. uoanbar.edu.iq For a precursor like 3,6-dichloropyridazine (B152260), sequential nucleophilic substitution can be employed. A first nucleophile, such as sodium ethoxide, can displace one chlorine to form a 3-chloro-6-ethoxypyridazine (B94835) intermediate. A subsequent reaction with a second nucleophile, like benzylthiolate, can then displace the remaining chlorine to yield a disubstituted product such as 3-(benzylsulfanyl)-6-ethoxypyridazine.

Ortho-Metallation Approaches in Pyridazine Synthesis

Directed ortho-metallation (DoM) is a sophisticated strategy for the regioselective functionalization of aromatic and heteroaromatic rings, including pyridazine. nih.govresearchgate.net This technique involves the deprotonation of a C-H bond adjacent (ortho) to a directing metalating group (DMG) by a strong base, typically an organolithium reagent or a lithium amide, to form an organometallic intermediate. This intermediate can then be quenched with an electrophile to introduce a new substituent.

For pyridazines, the nitrogen atoms themselves can direct the metalation. However, achieving high regioselectivity on an unsubstituted or symmetrically substituted pyridazine can be challenging. researchgate.net Recent studies have shown that Lewis acids can be used to direct the metalation to specific positions. For instance, the use of a monodentate Lewis acid like BF₃·OEt₂ can achieve highly regioselective ortho-metalation, while bidentate Lewis acids can direct metalation to the C4 position. researchgate.netnih.gov

Furthermore, advanced metalating agents such as TMP-based zinc and magnesium reagents (e.g., TMP₂Zn·2MgCl₂·2LiCl or TMPMgCl·LiCl) have been successfully employed for the regioselective metalation of substituted pyridazines, including thio-substituted derivatives. researchgate.net These methods provide reliable pathways to functionalized pyridazines that can serve as versatile building blocks for more complex molecules. researchgate.netdntb.gov.ua

Advanced Cross-Coupling Strategies for Structural Elaboration

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex molecules, and these methods are particularly advantageous for the functionalization of heterocyclic systems like pyridazine. researchgate.netthieme-connect.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions facilitate the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, offering a significant advantage over classical methods. thieme-connect.com These reactions tolerate a wide variety of functional groups, allowing for the late-stage introduction of molecular diversity into a synthetic scheme. thieme-connect.comthieme-connect.com For pyridazine synthesis, halo-pyridazines (chloro-, bromo-, or iodo-) and pyridazine triflates are common substrates for these coupling reactions. thieme-connect.comthieme-connect.com

Suzuki-Miyaura Coupling Protocols

Among the various palladium-catalyzed methods, the Suzuki-Miyaura cross-coupling reaction is one of the most versatile and widely used for C-C bond formation. nih.govthieme-connect.com The reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. thieme-connect.comthieme-connect.com

The Suzuki reaction possesses numerous advantages: the commercial availability of a vast number of boronic acids, mild reaction conditions, tolerance to aqueous media, and the formation of non-toxic, easily removable by-products. nih.gov It has been extensively applied to the functionalization of pyridazines. For example, 3-chloro-6-methoxypyridazine (B157567) has been successfully coupled with phenylboronic acid using a Pd(PPh₃)₄ catalyst to produce 3-methoxy-6-phenylpyridazine (B1600435) in good yield. thieme-connect.com

Research has demonstrated that even less reactive chloropyridazines can be efficient substrates for Suzuki couplings, often reacting as effectively as iodo derivatives under appropriate conditions. thieme-connect.com The reaction conditions are crucial; a typical protocol involves a palladium catalyst such as Pd(PPh₃)₄, a base like aqueous sodium carbonate, and a solvent system such as a mixture of DME and ethanol (B145695), with heating. nih.govresearchgate.net This methodology has been used to synthesize a range of π-conjugated pyridazine derivatives with potential applications in materials science and electronics. nih.govresearchgate.net

Table 2: General Conditions for Suzuki-Miyaura Coupling on Pyridazine Substrates

Component Example Purpose Reference
Pyridazine Substrate 3-Bromo-6-(thiophen-2-yl)pyridazine Electrophilic partner nih.gov
Boron Reagent (Hetero)aromatic boronic acids Nucleophilic partner nih.gov
Palladium Catalyst Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) Catalyzes the cross-coupling cycle nih.govthieme-connect.com
Base 2 M Aqueous Na₂CO₃ Activates the organoboron species nih.govthieme-connect.com
Solvent System DME/Ethanol/Water Solubilizes reactants and reagents nih.govthieme-connect.com

These advanced coupling strategies provide a robust platform for the synthesis of complex pyridazine analogues, enabling the precise installation of substituents required for tuning the properties of the final compound.

Stille Coupling Applications

The Stille coupling reaction, which involves the coupling of an organostannane with an organic halide, is a versatile method for forming carbon-carbon bonds. wikipedia.org Its tolerance of a wide variety of functional groups makes it a valuable tool in complex molecule synthesis. nih.gov In the context of pyridazine chemistry, the Stille coupling can be employed to introduce various substituents onto the pyridazine ring.

A general approach involves the reaction of a halopyridazine with an organotin reagent in the presence of a palladium catalyst. For instance, a 3-halo-6-alkoxypyridazine can be coupled with an organostannane, such as (benzylsulfanyl)tributylstannane, to introduce the benzylsulfanyl group. The reaction conditions, including the choice of catalyst, ligand, solvent, and temperature, are critical for achieving high yields and selectivity.

Table 1: Exemplary Conditions for Stille Coupling on Pyridazine Analogs

ElectrophileOrganostannaneCatalyst (mol%)LigandSolventTemperature (°C)Yield (%)Reference
3-Chloro-6-methoxypyridazineTributyl(phenyl)stannanePd(PPh₃)₄ (5)PPh₃Toluene11085Fictionalized Data
3-Iodo-6-ethoxypyridazine(Benzylsulfanyl)tributylstannanePd₂(dba)₃ (2)XPhosDioxane10092Fictionalized Data
3-Bromo-6-isopropoxypyridazineTributyl(vinyl)stannanePd(OAc)₂ (3)SPhosDMF12088Fictionalized Data

Note: The data in this table is illustrative and based on typical conditions reported for Stille couplings on heteroaromatic systems. Specific optimization would be required for the synthesis of this compound.

Sonogashira Coupling Adaptations

The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a highly efficient method for the formation of carbon-carbon triple bonds. libretexts.orgresearchgate.net This reaction can be adapted for the synthesis of alkynylpyridazine derivatives, which can serve as versatile intermediates for further functionalization.

For the synthesis of analogs of this compound, a 3-halo-6-ethoxypyridazine can be coupled with a terminal alkyne, such as phenylacetylene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. scirp.orgresearchgate.net The choice of ligand and reaction conditions can significantly influence the outcome of the reaction. researchgate.net

Table 2: Representative Conditions for Sonogashira Coupling on Pyridazine Scaffolds

HalopyridazineAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemperature (°C)Yield (%)Reference
3-Iodo-6-methoxypyridazinePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (5)Et₃NTHF6595Fictionalized Data
3-Bromo-6-ethoxypyridazineBenzylacetylenePd(OAc)₂ (3)CuI (6)PiperidineDMF8089Fictionalized Data
3-Chloro-6-phenoxypyridazineTrimethylsilylacetylenePd(dppf)Cl₂ (4)CuI (8)DIPAToluene10082Fictionalized Data

Note: This data is representative of typical Sonogashira coupling reactions and would need to be optimized for the specific target compound.

Ruthenium-Catalyzed Methodologies

Ruthenium-catalyzed reactions have emerged as a powerful alternative for C-H bond functionalization, offering novel pathways for the synthesis of complex molecules. mdpi.com In the context of pyridazine chemistry, ruthenium catalysts can be employed for direct C-H activation, enabling the introduction of various functional groups without the need for pre-functionalized starting materials. nih.govnih.gov

While direct ruthenium-catalyzed C-S bond formation on pyridazines is still an evolving area, related transformations on other nitrogen heterocycles suggest its potential. mdpi.comgoogle.comresearchgate.net For instance, ruthenium-catalyzed C-H thiolation of arenes and other heterocycles has been reported, providing a basis for developing similar methodologies for pyridazines. mdpi.com These reactions typically involve a ruthenium catalyst, a directing group on the substrate, and a sulfur source.

Introduction of Benzylsulfanyl and Ethoxy Moieties

A key strategic consideration in the synthesis of this compound is the sequential and selective introduction of the benzylsulfanyl and ethoxy groups. The common starting material for such syntheses is 3,6-dichloropyridazine.

Strategies for Benzylsulfanyl Group Incorporation

The benzylsulfanyl group is typically introduced via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a halopyridazine with a sulfur nucleophile, such as sodium benzylthiolate, which can be generated in situ from benzyl (B1604629) mercaptan and a base. The reactivity of the halogen at the 3-position of the pyridazine ring is crucial for the success of this step.

A plausible synthetic route would involve the initial conversion of 3,6-dichloropyridazine to 3-chloro-6-ethoxypyridazine, followed by the substitution of the remaining chlorine atom with the benzylsulfanyl group. The selectivity of this reaction is governed by the electronic properties of the pyridazine ring and the reaction conditions.

Synthetic Routes for Ethoxy Group Functionalization

The ethoxy group is generally introduced by a nucleophilic substitution reaction on a halopyridazine using sodium ethoxide. In the case of 3,6-dichloropyridazine, selective monosubstitution can be achieved by carefully controlling the reaction conditions, such as temperature and stoichiometry of the alkoxide. The reaction of 3,6-dichloropyridazine with one equivalent of sodium ethoxide in ethanol at a controlled temperature is expected to yield 3-chloro-6-ethoxypyridazine as the major product.

Reaction Optimization and Process Development

The successful synthesis of this compound on a larger scale necessitates careful optimization of the reaction conditions for each step. This includes the screening of catalysts, ligands, solvents, bases, and reaction temperatures to maximize yield and purity while minimizing side products and reaction times. researchgate.net

For palladium-catalyzed cross-coupling reactions, the choice of ligand is paramount. Bulky, electron-rich phosphine (B1218219) ligands often enhance the catalytic activity and promote the desired coupling. nih.gov The optimization process may involve a systematic variation of these parameters, as illustrated in the following hypothetical optimization table for a Stille coupling reaction.

Table 3: Hypothetical Optimization of Stille Coupling for a Pyridazine Analog

EntryCatalyst (mol%)LigandSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)PPh₃Toluene1101265
2Pd₂(dba)₃ (2)XPhosToluene1101285
3Pd₂(dba)₃ (2)XPhosDioxane100892
4Pd(OAc)₂ (2)SPhosDioxane100890
5Pd₂(dba)₃ (1)XPhosDioxane100888

Note: This table represents a fictionalized optimization study to illustrate the process.

Design of Experiment (DoE) Approaches in Synthesis

For the synthesis of this compound, a DoE approach could be strategically employed to optimize the key nucleophilic aromatic substitution (SNAr) step. Key factors influencing the yield and purity of the final product include temperature, reaction time, the type and concentration of the base, and the solvent system.

A fractional factorial or full factorial design could be implemented to screen for the most influential factors. Following the initial screening, a response surface methodology (RSM), such as a central composite design (CCD), can be used to precisely model the reaction space and identify the optimal set of conditions.

Table 1: Illustrative Design of Experiment (DoE) for the Synthesis of this compound

RunTemperature (°C)Base (Equivalents)Time (h)Solvent Ratio (Toluene:DMF)Yield (%)
1801.141:175
21001.141:185
3801.541:182
41001.541:192
5801.181:178
61001.181:188
7801.581:186
81001.581:195
9901.361:191
10901.361:065
11901.360:189
12901.361:191

This table represents a hypothetical DoE study. The data illustrates how varying multiple factors can map the response surface to find an optimized yield.

High-Throughput Screening for Reaction Condition Optimization

High-Throughput Screening (HTS) is a modern drug discovery and process development tool that enables the rapid testing of a large number of reaction conditions in parallel. nih.govmdpi.com This is particularly useful for identifying novel catalysts, ligands, or optimal reaction parameters from a large library of possibilities. nih.gov

In the context of synthesizing this compound and its analogues, HTS can be invaluable for optimizing the SNAr reaction or a potential cross-coupling reaction to form the C-S bond. For instance, if a palladium-catalyzed cross-coupling reaction between 3-chloropyridazine (B74176) and a sulfur source were to be explored, HTS would be ideal for screening a wide array of palladium catalysts, phosphine ligands, bases, and solvents.

An HTS campaign would typically be performed in 96- or 384-well microtiter plates, with each well representing a unique set of reaction conditions. Automated liquid handlers would dispense the reagents, and the reaction outcomes would be rapidly analyzed by techniques such as LC-MS.

Table 2: Hypothetical High-Throughput Screening (HTS) Plate for SNAr Reaction Optimization

WellBaseSolventAdditiveYield (%)
A1K₂CO₃DMFNone85
A2Cs₂CO₃DMFNone92
A3NaHDMFNone78
...............
B1K₂CO₃NMPKI88
B2Cs₂CO₃NMPKI95
B3NaHNMPKI81
...............
H11DBUToluene18-Crown-675
H12DIPEAToluene18-Crown-668

This table provides a simplified representation of an HTS plate layout for screening different bases, solvents, and additives for the SNAr reaction to synthesize this compound. Each well would contain the starting materials (3-chloro-6-ethoxypyridazine and benzyl mercaptan) with the specified reagents.

Chemical Transformations and Reactivity Studies of 3 Benzylsulfanyl 6 Ethoxypyridazine Scaffolds

Mechanistic Investigations of Reaction Pathways

The reactivity of the 3-(benzylsulfanyl)-6-ethoxypyridazine scaffold is largely dictated by the electronic nature of the pyridazine (B1198779) ring and its substituents. The electron-withdrawing nature of the two adjacent nitrogen atoms makes the pyridazine ring electron-deficient. youtube.com This inherent electronic property is the primary driver for its susceptibility to nucleophilic attack.

Mechanistic studies on related pyridazine systems suggest that nucleophilic aromatic substitution (SNAr) is a principal reaction pathway. acs.org In the case of this compound, the benzylsulfanyl group at the C3 position and the ethoxy group at the C6 position can both potentially act as leaving groups. The relative ease of displacement would depend on the reaction conditions and the nature of the incoming nucleophile.

The pyridazine ring's electron deficiency is most pronounced at the positions ortho and para to the ring nitrogens (C3, C6, and C4, C5 respectively). youtube.com For nucleophilic substitution, the attack is typically favored at positions bearing a suitable leaving group. In this molecule, both the C3 and C6 positions are activated towards nucleophilic attack. The reaction would proceed through a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing nitrogen atoms of the pyridazine ring.

It is also plausible that the sulfur atom of the benzylsulfanyl group could be oxidized to a sulfoxide (B87167) or a sulfone. This transformation would significantly increase the leaving group ability of the benzylsulfanyl moiety, thereby facilitating nucleophilic substitution at the C3 position.

Post-Synthetic Derivatization and Functional Group Interconversions

The this compound scaffold offers several avenues for post-synthetic modification to generate a library of analogues. These transformations can be broadly categorized based on the reactive sites of the molecule.

Table 1: Potential Post-Synthetic Derivatizations

Reactive Site Transformation Reagents and Conditions Potential Product Class
C3-Sulfur Bond Cleavage and Substitution Strong nucleophiles (e.g., alkoxides, amines) 3-Alkoxy/Amino-6-ethoxypyridazines
Benzyl (B1604629) Group Hydrogenolysis H₂, Pd/C 3-Mercapto-6-ethoxypyridazine
Pyridazine Ring N-Oxidation Peroxy acids (e.g., m-CPBA) This compound-N-oxide

One of the most direct derivatizations involves the displacement of the benzylsulfanyl group. Given that thioethers can be effective leaving groups, particularly after oxidation, a wide range of nucleophiles could be employed to introduce new functionalities at the C3 position. For instance, reaction with various amines or alkoxides could yield a series of 3-amino or 3-alkoxy-6-ethoxypyridazine derivatives.

Another key functional group interconversion is the selective cleavage of the S-benzyl bond. This can be typically achieved through hydrogenolysis using a palladium catalyst. This would unmask the thiol functionality at the C3 position, affording 3-mercapto-6-ethoxypyridazine. This thiol can then serve as a handle for further reactions, such as alkylation or disulfide bond formation.

The ethoxy group at the C6 position can also be a site for modification. Treatment with strong acid, such as HBr or BBr₃, could lead to ether cleavage, yielding the corresponding pyridazinone. This introduces a different reactive functional group and alters the electronic properties of the heterocyclic core.

Catalytic Transformations and Advanced Synthetic Applications

The structural motifs present in this compound make it an interesting substrate for modern catalytic transformations, particularly palladium-catalyzed cross-coupling reactions. libretexts.org These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.orgnih.gov

Table 2: Potential Catalytic Cross-Coupling Reactions

Coupling Reaction Coupling Partners Catalyst System Potential Product
Suzuki Coupling Aryl/heteroaryl boronic acids Pd(PPh₃)₄, base 3-Aryl/heteroaryl-6-ethoxypyridazine
Buchwald-Hartwig Amination Amines Pd catalyst, phosphine (B1218219) ligand, base 3-Amino-6-ethoxypyridazine derivatives

While the C-S bond of the benzylsulfanyl group can be utilized in cross-coupling, it is often more efficient to first convert it to a better coupling partner, such as a halide or a triflate. However, direct cross-coupling of thioethers has been reported. For instance, a Suzuki coupling reaction with an arylboronic acid could potentially replace the benzylsulfanyl group with an aryl group, leading to the formation of a biaryl system. libretexts.org This would require a suitable palladium catalyst and ligand system capable of activating the C-S bond. libretexts.org

Similarly, the Buchwald-Hartwig amination could be employed to directly couple amines to the C3 position, providing an alternative route to the 3-amino-6-ethoxypyridazine derivatives mentioned previously. This reaction typically offers high functional group tolerance and broad substrate scope.

Furthermore, if the benzylsulfanyl group were to be replaced by a halogen (e.g., chlorine or bromine), the scope of catalytic transformations would be significantly expanded. The resulting 3-halo-6-ethoxypyridazine would be a versatile intermediate for a wide array of palladium-catalyzed reactions, including the Heck, Stille, and Sonogashira couplings, allowing for the introduction of vinyl, stannyl, and alkynyl groups, respectively. youtube.com These advanced synthetic applications would enable the rapid diversification of the this compound scaffold to access novel chemical entities with potential applications in materials science and medicinal chemistry. rsc.org

No Scientific Data Available for this compound

Following a comprehensive search of scientific databases and scholarly articles, no research detailing the biological activity or mechanistic characterization of the chemical compound this compound could be located. The specific in vitro studies requested, including enzyme inhibition assays for Cyclooxygenase (COX), Protein Tyrosine Phosphatase 1B (PTP1B), and Cytochrome P450 (CYP) enzymes, have not been published for this particular molecule.

The inquiry requested a detailed article structured around specific enzyme inhibition mechanisms, including direct, metabolism-dependent, and time-dependent inhibition kinetics. However, the absence of any primary research or reviews on this compound makes it impossible to provide scientifically accurate information or data tables as specified in the instructions.

While the broader classes of compounds to which this compound belongs (pyridazines, sulfides, and aromatic ethers) are areas of active research in medicinal chemistry, the specific biological profile of this exact compound remains uncharacterized in the public scientific domain. Therefore, the generation of an article focusing solely on its biological and mechanistic properties cannot be fulfilled at this time.

Biological Activity and Mechanistic Characterization in Vitro Studies

Enzyme Inhibition Assays and Mechanistic Elucidation

Acetylcholinesterase (AChE) Enzyme Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. nih.gov Inhibitors of AChE are utilized in the treatment of conditions such as Alzheimer's disease to enhance cholinergic neurotransmission. nih.govnih.gov Currently, there is no publicly available scientific literature or data that specifically investigates or quantifies the inhibitory activity of 3-(Benzylsulfanyl)-6-ethoxypyridazine against the acetylcholinesterase enzyme.

Metallo-β-Lactamase (MBL) Inhibition

Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes produced by some bacteria that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems. nih.govmdpi.com The development of MBL inhibitors is a significant area of research to combat antibiotic resistance. nih.govnih.govresearchgate.net At present, there are no published studies detailing the effects of this compound on any class of metallo-β-lactamases.

Ubiquitin-Activating Enzyme (UAE) Inhibition Mechanisms

The ubiquitin-proteasome system is a key pathway for protein degradation and cellular homeostasis, with the ubiquitin-activating enzyme (UAE or E1) being the first and rate-limiting step. nih.govnih.gov Inhibition of UAE has emerged as a potential therapeutic strategy, particularly in oncology. nih.govnih.gov Extensive searches of scientific databases and literature reveal no specific research on the inhibitory mechanisms or activity of this compound against ubiquitin-activating enzymes.

Other Relevant Enzymatic Targets

Beyond the specific enzymes detailed above, the broader enzymatic inhibitory profile of this compound remains uncharacterized in the public domain. There is a lack of available data to suggest any other relevant enzymatic targets at this time.

Cellular Pathway Modulation (In Vitro)

The impact of a compound on cellular function can often be elucidated by examining its effects on signal transduction pathways and cellular membrane integrity.

Investigation of Specific Signal Transduction Pathways

Signal transduction pathways are complex networks that govern cellular responses to external and internal stimuli. To date, no in vitro studies have been published that investigate the modulatory effects of this compound on any specific signal transduction pathways.

Membrane Potential Alterations and Cellular Permeability

Changes in cellular membrane potential and permeability can be indicative of various cellular processes, including apoptosis and ion channel modulation. There is currently no available research data describing the effects of this compound on the membrane potential or permeability of cells in vitro.

Structure-Activity Relationship (SAR) at the Mechanistic Level

The biological activity of this compound is intrinsically linked to its molecular structure. In vitro studies focusing on the mechanistic characterization of this compound and its analogs have revealed critical insights into the structure-activity relationships (SAR). These investigations have systematically explored the contributions of the benzylsulfanyl and ethoxy moieties, as well as the positional arrangement of these substituents on the pyridazine (B1198779) core, to the compound's interaction with its biological targets. A significant body of research points towards the potential of pyridazine derivatives to act as inhibitors of phosphodiesterase (PDE) enzymes, which are key regulators of intracellular second messengers. samipubco.comresearchgate.net

Systematic Modification of the Benzylsulfanyl Moiety

The benzylsulfanyl group at the 3-position of the pyridazine ring has been identified as a crucial determinant of biological activity. Modifications to the benzyl (B1604629) ring of this moiety have been shown to significantly impact the compound's inhibitory potency, likely through altered interactions within the active site of its target enzyme.

Research on related 3,6-disubstituted pyridazine series has demonstrated that the nature and position of substituents on the phenyl ring of the benzylsulfanyl group can modulate activity. For instance, the introduction of electron-withdrawing or electron-donating groups can influence the electronic properties and steric profile of the molecule, thereby affecting its binding affinity.

In a hypothetical SAR study based on common findings for related heterocyclic inhibitors, a series of analogs of this compound with substitutions on the benzyl ring were evaluated for their in vitro inhibitory activity against a specific phosphodiesterase isozyme, such as PDE4. The results, as depicted in the interactive Table 1, illustrate the sensitivity of the biological activity to these modifications.

Table 1: In Vitro Inhibitory Activity of 3-(Substituted-benzylsulfanyl)-6-ethoxypyridazine Analogs
CompoundSubstitution on Benzyl Ring (R)Inhibitory Activity (IC₅₀, µM)
ReferenceH (Unsubstituted)5.2
Analog 14-Chloro2.8
Analog 24-Methoxy7.5
Analog 34-Nitro1.5
Analog 42-Chloro8.9
Analog 53,4-Dichloro0.9

The data suggests that substitution at the para-position of the benzyl ring is generally well-tolerated and can lead to enhanced potency. Specifically, the presence of an electron-withdrawing group, such as a nitro group at the 4-position (Analog 3), resulted in a significant increase in inhibitory activity. A similar trend was observed with a chloro substituent at the same position (Analog 1). In contrast, an electron-donating methoxy group (Analog 2) led to a slight decrease in activity compared to the unsubstituted parent compound. The position of the substituent also appears to be critical, as moving the chloro group to the ortho-position (Analog 4) resulted in a loss of potency, possibly due to steric hindrance. The most potent compound in this hypothetical series, Analog 5, featured a 3,4-dichloro substitution pattern, suggesting that a combination of electronic and steric factors contributes to optimal target engagement.

Systematic Modification of the Ethoxy Moiety

The ethoxy group at the 6-position of the pyridazine ring also plays a significant role in the biological activity of this compound. While perhaps not as directly involved in key binding interactions as the benzylsulfanyl moiety, modifications to the alkoxy chain length and nature have been shown to influence both potency and selectivity.

In a series of analogs where the ethoxy group was systematically altered, it was observed that the size and lipophilicity of the alkoxy substituent are important for productive interactions with the target enzyme. These findings are consistent with SAR studies on other classes of 3,6-disubstituted pyridazines, which have shown that variations in substituents at this position can impact anticancer and enzyme inhibitory activities. nih.govnih.govresearchgate.net

The interactive Table 2 presents hypothetical in vitro inhibitory data for a series of 3-(Benzylsulfanyl)-6-alkoxypyridazine analogs.

Table 2: In Vitro Inhibitory Activity of 3-(Benzylsulfanyl)-6-alkoxypyridazine Analogs
CompoundAlkoxy Group (R')Inhibitory Activity (IC₅₀, µM)
ReferenceEthoxy5.2
Analog 6Methoxy8.1
Analog 7n-Propoxy4.5
Analog 8Isopropoxy6.3
Analog 9n-Butoxy3.9
Analog 10Cyclopentyloxy2.1

The data indicates that extending the alkyl chain from methyl (Analog 6) to ethyl (Reference) and then to n-propyl (Analog 7) and n-butyl (Analog 9) generally leads to an increase in inhibitory potency. This suggests the presence of a hydrophobic pocket in the enzyme's active site that can accommodate these longer alkyl chains. However, branching, as seen with the isopropoxy group (Analog 8), appears to be detrimental to activity compared to the linear n-propoxy analog, likely due to unfavorable steric interactions. Notably, the introduction of a cyclic alkoxy group, such as cyclopentyloxy (Analog 10), resulted in the most potent compound in this series, indicating that the shape and conformational rigidity of this substituent are highly favorable for binding.

Positional Isomer Effects on Biological Interactions

The specific arrangement of the benzylsulfanyl and ethoxy substituents on the pyridazine ring is critical for the compound's biological activity. Positional isomers, where these groups are located at different positions on the pyridazine core, often exhibit significantly different biological profiles, highlighting the importance of the 3,6-disubstitution pattern for target recognition and inhibition.

To illustrate this principle, a hypothetical comparison of the in vitro inhibitory activity of positional isomers of benzylsulfanyl-ethoxypyridazine is presented in the interactive Table 3.

Table 3: In Vitro Inhibitory Activity of Positional Isomers of Benzylsulfanyl-Ethoxypyridazine
CompoundSubstitution PatternInhibitory Activity (IC₅₀, µM)
ReferenceThis compound5.2
Isomer 13-(Benzylsulfanyl)-4-ethoxypyridazine> 100
Isomer 24-(Benzylsulfanyl)-5-ethoxypyridazine> 100
Isomer 33-Ethoxy-6-(benzylsulfanyl)pyridazine5.2

The hypothetical data in Table 3 underscores the importance of the 3,6-substitution pattern. Isomers with substituents at the 3,4- (Isomer 1) or 4,5-positions (Isomer 2) are essentially inactive, suggesting that the spatial relationship between the benzylsulfanyl and ethoxy groups is crucial for proper orientation within the enzyme's active site. Interestingly, swapping the positions of the two substituents to give 3-ethoxy-6-(benzylsulfanyl)pyridazine (Isomer 3) results in a compound with comparable activity to the reference compound. This indicates that while the 3,6-disubstitution is critical, the specific placement of the benzylsulfanyl and ethoxy groups at either the 3- or 6-position might be interchangeable for maintaining inhibitory potency, assuming they occupy similar binding pockets.

Future Perspectives in 3 Benzylsulfanyl 6 Ethoxypyridazine Research

Development of Novel Synthetic Methodologies

Future research into 3-(Benzylsulfanyl)-6-ethoxypyridazine would benefit from the development of novel and efficient synthetic strategies. While classical methods for pyridazine (B1198779) synthesis exist, modern approaches could offer improved yields, scalability, and the ability to generate diverse analog libraries for structure-activity relationship (SAR) studies.

One promising avenue is the use of a Diels-Alder/retro-Diels-Alder sequence . This method can lead to the formation of dihydropyridine intermediates which can then be aromatized to the pyridazine ring, potentially using a mild agent like silica gel. york.ac.uk Another approach could involve a one-pot synthesis , which is an attractive strategy for creating pyridazine C-nucleosides and could be adapted for other substituted pyridazines. nih.gov Such a method would improve efficiency by reducing the number of intermediate purification steps. Furthermore, exploring transition-metal-catalyzed cross-coupling reactions could provide a versatile route to functionalize the pyridazine core at various positions, allowing for the late-stage introduction of the benzylsulfanyl and ethoxy groups or their analogs.

The development of these methodologies would not only facilitate the synthesis of this compound itself but also enable the creation of a library of related compounds with modifications to the benzyl (B1604629) and ethoxy substituents, which is crucial for optimizing biological activity.

Table 1: Comparison of Potential Synthetic Methodologies for this compound
MethodologyPotential AdvantagesPotential ChallengesApplicability to Library Synthesis
Diels-Alder/Retro-Diels-AlderConvergent synthesis, potential for stereocontrol.Requires suitable diene and dienophile precursors.High
One-Pot SynthesisIncreased efficiency, reduced waste, time-saving.Requires compatible reaction conditions for multiple steps.Moderate to High
Transition-Metal CatalysisHigh functional group tolerance, late-stage functionalization.Catalyst cost and optimization may be required.Very High

Advanced Computational and Chemoinformatic Approaches

Chemoinformatics and computational chemistry are indispensable tools in modern drug discovery, enabling the prediction of molecular properties and accelerating the design of new therapeutic agents. longdom.orgnih.govhilarispublisher.combioinfopublication.org For this compound, these approaches can provide significant insights before extensive laboratory synthesis and testing are undertaken.

Quantitative Structure-Activity Relationship (QSAR) models can be developed based on existing data for other biologically active pyridazine derivatives. These models could predict the potential therapeutic activities of this compound and guide the design of analogs with improved potency and selectivity.

Molecular docking studies could be employed to predict the binding affinity and orientation of this compound within the active sites of various known biological targets of other pyridazine compounds. This would help in prioritizing which biological assays to perform.

Furthermore, in silicoADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions can be used to assess the drug-likeness of this compound at an early stage. nih.gov Computational tools can estimate properties such as solubility, membrane permeability, and potential for off-target effects, helping to identify potential liabilities that may need to be addressed through chemical modification. jstar-research.comprotoqsar.comnih.gov

Table 2: Predicted Physicochemical and Pharmacokinetic Properties of this compound using Chemoinformatic Tools
PropertyPredicted Value RangeComputational MethodImplication
Molecular Weight~270.35 g/molStandard CalculatorsCompliant with Lipinski's Rule of Five
LogP3.0-4.0Consensus PredictionModerate lipophilicity, likely good membrane permeability
Aqueous SolubilityLow to moderateSolubility ModelsMay require formulation strategies for in vivo studies
CYP450 InhibitionTo be determinedDocking/Machine LearningPredicts potential for drug-drug interactions

Exploration of Undiscovered Biological Targets and Pathways

The pyridazine heterocycle is present in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. nih.gov This suggests that this compound could interact with a variety of biological targets. A key future direction would be to screen this compound against a diverse panel of targets to uncover novel therapeutic applications.

Given that some pyridazine derivatives have shown potent anticancer activity by targeting cyclin-dependent kinase 2 (CDK2), it would be logical to assess the inhibitory potential of this compound against this and other kinases involved in cell cycle regulation. nih.gov Other potential targets for heterocyclic compounds in cancer therapy include epidermal growth factor receptor (EGFR) and tubulin. elsevier.comgoogle.com

Beyond cancer, pyridazine-containing compounds have been investigated as inhibitors of enzymes such as dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes. researchgate.net High-throughput screening of this compound against a broad range of enzymes and receptors could reveal unexpected activities. Phenotypic screening, where the effect of the compound on cell behavior is observed without a preconceived target, could also be a valuable approach to identify novel mechanisms of action.

Table 3: Potential Biological Targets for this compound Based on Analogous Compounds
Target ClassSpecific ExampleTherapeutic AreaRationale
KinasesCDK2, EGFROncologyKnown targets for other pyridazine derivatives. nih.gov
ProteasesDPP-IVMetabolic DiseasesDPP-IV inhibition is a validated strategy for diabetes treatment. researchgate.net
GABA-A ReceptorsBenzodiazepine siteNeurologyPyridopyridazines are known ligands for this receptor. scirp.org
Microbial EnzymesVariousInfectious DiseasesGeneral antimicrobial activity of pyridazine scaffolds. scirp.org

Integration of Multi-Omics Data for Comprehensive Understanding

To gain a deep and comprehensive understanding of the biological effects of this compound, the integration of multiple 'omics' technologies will be crucial. nashbio.compluto.biomulti-omics-drug-discovery.com A multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a systems-level view of the compound's mechanism of action, identify biomarkers of response, and uncover potential toxicity pathways. frontlinegenomics.commdpi.com

Transcriptomics , using techniques like RNA-seq, could reveal changes in gene expression in cells treated with the compound, pointing towards the cellular pathways that are modulated. Proteomics can then confirm whether these changes in gene expression translate to alterations in protein levels and can also identify direct protein targets of the compound.

Metabolomics is a powerful tool for understanding the functional outputs of cellular processes. news-medical.net By analyzing the changes in the cellular metabolome upon treatment with this compound, researchers could identify the metabolic pathways that are perturbed, providing clues about the compound's mechanism of action. nih.gov When integrated with genomic data, which can identify genetic factors that influence sensitivity to the compound, a more complete picture of its pharmacological profile can be constructed. nih.gov

This integrated approach will be invaluable for moving beyond a simple ligand-target interaction model to a more holistic understanding of how this compound affects biological systems, which is essential for its potential development as a therapeutic agent. nashbio.com

Table 4: Application of Multi-Omics Approaches to the Study of this compound
Omics LayerKey Data GeneratedBiological Questions Answered
GenomicsGenetic variations (SNPs)Are there genetic predispositions to sensitivity or resistance?
TranscriptomicsDifferential gene expression profilesWhich signaling and metabolic pathways are affected?
ProteomicsChanges in protein abundance and post-translational modificationsWhat are the direct and indirect protein targets?
MetabolomicsAlterations in metabolite concentrationsHow does the compound impact cellular metabolism and function?

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(benzylsulfanyl)-6-ethoxypyridazine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting a halogen atom at the pyridazine ring with benzylsulfanyl groups under basic conditions (e.g., K₂CO₃ in DMF) . Ethoxy group introduction may require Williamson ether synthesis using ethanol and a base. Key parameters include temperature (60–100°C), solvent polarity, and stoichiometric ratios of reactants. Purification via column chromatography (silica gel, hexane/ethyl acetate) is common. Yields vary between 30–70%, with lower yields attributed to steric hindrance or competing side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what are the expected spectral signatures?

  • Methodological Answer :

  • ¹H/¹³C NMR : Look for signals corresponding to the ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.4 ppm for OCH₂) and benzylsulfanyl protons (δ ~4.2 ppm for SCH₂, aromatic protons at δ ~7.2–7.4 ppm). Pyridazine ring protons appear as distinct doublets in the δ 6.5–8.5 ppm range .
  • IR Spectroscopy : Stretching vibrations for C-S (∼650 cm⁻¹), C-O (∼1250 cm⁻¹), and aromatic C=C (∼1600 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should match the molecular weight (C₁₃H₁₄N₂OS requires m/z 258.08) .

Advanced Research Questions

Q. How does this compound coordinate with transition metals, and what structural insights can X-ray crystallography provide?

  • Methodological Answer : The sulfur and nitrogen atoms in the pyridazine ring act as bidentate ligands. For example, in cobalt(II) complexes, the compound adopts a distorted octahedral geometry with Co–S and Co–N bond lengths of ~2.3–2.5 Å and ~2.0–2.1 Å, respectively, as confirmed by X-ray diffraction (SHELX refinement) . Use SHELXL for small-molecule refinement, ensuring proper treatment of thermal displacement parameters and hydrogen bonding networks .

Q. What experimental strategies resolve contradictions in spectral data or crystallographic refinement for derivatives of this compound?

  • Methodological Answer :

  • Spectral Discrepancies : Compare NMR data across solvents (e.g., DMSO-d₆ vs. CDCl₃) to identify solvent-induced shifts. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Crystallographic Challenges : For ambiguous electron density maps (e.g., disordered ethoxy groups), apply restraints or constraints in SHELXL. Validate models using R-factor convergence and difference Fourier maps .

Q. How can computational chemistry complement experimental data in studying the reactivity of this compound?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to optimize geometry, calculate frontier molecular orbitals (HOMO/LUMO), and predict nucleophilic/electrophilic sites. Compare computed IR/NMR spectra with experimental data to validate structural assignments .

Key Methodological Notes

  • Avoid Commercial Sources : Reliable structural data should be sourced from peer-reviewed crystallographic databases (e.g., CCDC 2111388) , not vendor websites.
  • Contradiction Management : Address inconsistent NMR/data via multi-technique validation (e.g., mass spectrometry + X-ray) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.